molecular formula C33H38O6 B12426191 Glycerol phenylbutyrate-D15

Glycerol phenylbutyrate-D15

Cat. No.: B12426191
M. Wt: 545.7 g/mol
InChI Key: ZSDBFLMJVAGKOU-XNUSGRSZSA-N
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Description

Glycerol phenylbutyrate-D15 is a deuterium-labeled derivative of glycerol phenylbutyrate. Glycerol phenylbutyrate is a nitrogen-binding agent used primarily for the management of urea cycle disorders. It is a triglyceride in which three molecules of phenylbutyrate are linked to a glycerol backbone. The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycerol phenylbutyrate involves the esterification of glycerol with phenylbutyric acid. One common method involves reacting phenylbutyryl chloride with glycerol in the presence of an organic base and a chlorinated solvent. This reaction typically yields glycerol phenylbutyrate with high purity .

Industrial Production Methods: Industrial production of glycerol phenylbutyrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents in the synthesis of glycerol phenylbutyrate-D15 requires specialized equipment and conditions to maintain the integrity of the deuterium label .

Chemical Reactions Analysis

Types of Reactions: Glycerol phenylbutyrate-D15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycerol phenylbutyrate-D15 has a wide range of applications in scientific research:

Mechanism of Action

Glycerol phenylbutyrate-D15 acts as a prodrug. Upon administration, it is hydrolyzed by lipases in the gastrointestinal tract to release phenylbutyrate. Phenylbutyrate is then metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is excreted by the kidneys, providing an alternative pathway for nitrogen excretion. This mechanism helps manage the toxic accumulation of ammonia in patients with urea cycle disorders .

Comparison with Similar Compounds

    Glycerol phenylbutyrate: The non-deuterium-labeled version of glycerol phenylbutyrate-D15.

    Sodium phenylbutyrate: Another nitrogen-binding agent used for similar therapeutic purposes.

    Phenylacetate: The active metabolite of phenylbutyrate

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial .

Properties

Molecular Formula

C33H38O6

Molecular Weight

545.7 g/mol

IUPAC Name

2,3-bis[4-(2,3,4,5,6-pentadeuteriophenyl)butanoyloxy]propyl 4-(2,3,4,5,6-pentadeuteriophenyl)butanoate

InChI

InChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D

InChI Key

ZSDBFLMJVAGKOU-XNUSGRSZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC(=O)OCC(COC(=O)CCCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OC(=O)CCCC3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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